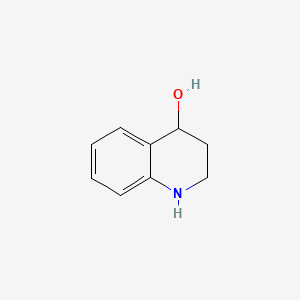

1,2,3,4-Tetrahydroquinolin-4-ol

説明

Structure

2D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPZGQVVZOCWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301914 | |

| Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24206-39-1 | |

| Record name | 24206-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1,2,3,4 Tetrahydroquinolin 4 Ol and Its Chiral Derivatives

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. taylorfrancis.comnih.gov Chemoenzymatic strategies, which combine the strengths of both chemical and biological catalysis, provide versatile pathways to complex chiral heterocycles like 1,2,3,4-tetrahydroquinolin-4-ol. nih.gov

Lipase-Mediated Kinetic Resolution for Chiral Tetrahydroquinolin-4-ol

Lipases are a class of enzymes widely employed in the kinetic resolution of racemic alcohols due to their stereoselectivity in catalyzing acylation or hydrolysis reactions. nih.govmdpi.com This approach allows for the separation of enantiomers by selectively reacting with one, leaving the other unreacted. For instance, the kinetic resolution of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester has been successfully achieved using lipase (B570770) B from Candida antarctica (CAL-B), yielding both enantiomers with high enantiomeric excess (ee ≥92%). researchgate.net This principle of lipase-mediated resolution is a viable strategy for obtaining enantiomerically enriched this compound. The process typically involves the selective acylation of one enantiomer of the racemic alcohol, often using an acyl donor like vinyl acetate, in the presence of a suitable lipase. mdpi.com The resulting ester and the unreacted alcohol enantiomer can then be separated. The efficiency of such resolutions is highly dependent on the choice of lipase, solvent, and reaction conditions. nih.govmdpi.com

Table 1: Lipases Used in Kinetic Resolutions

| Lipase | Source Organism | Common Application |

|---|---|---|

| CAL-B | Candida antarctica | Kinetic resolution of various alcohols and amines. nih.govresearchgate.net |

| PPL | Porcine Pancreas | Hydrolysis and esterification reactions. nih.gov |

| CRL | Candida rugosa | Hydrolysis of esters, particularly for producing chiral acids. nih.gov |

Whole-Cell Biocatalysis for Asymmetric Hydroxylation and Oxidation

Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including cost-effectiveness and the presence of native cofactor regeneration systems. nih.govtaylorfrancis.com This approach utilizes entire microbial cells as catalysts for specific chemical transformations. In the context of this compound synthesis, whole-cell systems can be employed for asymmetric hydroxylation and oxidation reactions.

A notable example involves the use of Rhodococcus equi ZMU-LK19 in a cascade biocatalysis system. rsc.org This system facilitates the asymmetric hydroxylation of (±)-2-substituted-tetrahydroquinolines, leading to the formation of chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric ratio (99:1 dr) and excellent enantiomeric excess (>99% ee). rsc.org The process involves a sequential asymmetric hydroxylation and a diastereoselective oxidation. Whole-cell systems can also be engineered to perform redox processes, enabling the enantioselective reduction of diketones or the selective oxidation of diols to produce chiral α-hydroxy ketones, a structural motif relevant to the synthesis of this compound. acs.org The use of lyophilized whole-cell biocatalysts has also demonstrated long-term stability and reusability, making this a practical approach for multi-enzyme catalyzed processes. nih.govrsc.org

Engineered Acyltransferase Variants in Enantioselective Transformations

Protein engineering techniques allow for the modification of enzymes to enhance their activity, stability, and selectivity for specific substrates. nih.gov Engineered acyltransferase variants are being developed to improve the efficiency of enantioselective transformations. While specific examples for this compound are still emerging, the principles have been demonstrated in similar systems. By modifying the active site of an acyltransferase, it is possible to tune its enantioselectivity for the acylation of a racemic alcohol, leading to a more efficient kinetic resolution. This approach holds significant promise for the synthesis of highly pure chiral this compound derivatives.

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution of racemic mixtures. nih.govnih.govnih.gov Several powerful asymmetric methodologies have been successfully applied to the synthesis of chiral this compound and its analogs.

Asymmetric Transfer Hydrogenation with Rhodium Complexes

Asymmetric transfer hydrogenation (ATH) is a versatile and widely used method for the enantioselective reduction of prochiral ketones and imines. mdpi.com In the synthesis of chiral 1,2,3,4-tetrahydroquinolin-4-ols, this method involves the reduction of the corresponding 4-quinolone derivatives. The use of a tethered rhodium complex as a catalyst, with formic acid/triethylamine as the hydrogen source, has proven to be highly effective, yielding the desired tetrahydroquinoline-4-ols with excellent enantioselectivities. rsc.org Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have also been employed as ligands in rhodium complexes for the ATH of dihydroisoquinolines, demonstrating the potential of these catalysts in related transformations. nih.gov Iridium catalysts have also been developed for the asymmetric transfer hydrogenation of quinolines, achieving high yields and enantiomeric excesses of up to 99%. dicp.ac.cnacs.org

Table 2: Catalysts for Asymmetric Transfer Hydrogenation

| Catalyst System | Substrate | Key Features |

|---|---|---|

| Tethered Rhodium Complex / HCOOH/Et3N | 4-Quinolone derivatives | Excellent enantioselectivities. rsc.org |

| [Ir(COD)Cl]2/(S)-SegPhos/I2 / Hantzsch esters | Quinolines | Mild reaction conditions, up to 88% ee. dicp.ac.cn |

Proline-Catalyzed Asymmetric α-Functionalization and Reductive Cyclization

Organocatalysis, using small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. L-proline, a simple and inexpensive amino acid, is a highly effective bifunctional catalyst for a variety of asymmetric reactions. mdpi.comresearchgate.net A sequential organocatalytic method for the synthesis of chiral 3-substituted tetrahydroquinolines has been developed based on the proline-catalyzed α-aminooxylation or -amination of o-nitrohydrocinnamaldehydes, followed by reductive cyclization. nih.gov This methodology affords the desired products in high yields (up to 87%) and excellent enantiomeric excesses (up to 99% ee). nih.gov While this specific example focuses on 3-substituted tetrahydroquinolines, the underlying principles of proline-catalyzed α-functionalization and subsequent reductive cyclization represent a promising strategy for the asymmetric synthesis of this compound derivatives. The key is the initial enantioselective formation of a C-C or C-X bond at the α-position to a carbonyl group, which then directs the stereochemical outcome of the subsequent cyclization. nih.gov

Rhodium-Catalyzed Asymmetric Hydrogenation and Sharpless Epoxidation for Intermediates

The synthesis of chiral molecules, such as the derivatives of this compound, often requires precise control over stereochemistry. Rhodium-catalyzed asymmetric hydrogenation and Sharpless epoxidation are two powerful techniques employed to introduce chirality in synthetic intermediates, which can then be converted to the desired tetrahydroquinoline structure.

Rhodium-catalyzed asymmetric hydrogenation has become a significant tool in the pharmaceutical industry for producing chiral drugs and their precursors. rsc.org This method utilizes chiral rhodium complexes, often derived from enantiopure phosphorus ligands, to achieve high enantioselectivity in the hydrogenation of various alkenes. rsc.org

The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction employs a catalyst system composed of titanium tetraisopropoxide, an optically active tartrate ester (like diethyl tartrate - DET), and tert-butyl hydroperoxide as the oxidant. organic-chemistry.orgresearchgate.net The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. harvard.edu The resulting chiral epoxides are versatile intermediates that can be opened by various nucleophiles to introduce further functionality with controlled stereochemistry. researchgate.net For instance, the Sharpless epoxidation has been instrumental in the total synthesis of numerous complex natural products. wikipedia.orgresearchgate.net

A key advantage of the Sharpless epoxidation is its broad substrate scope and the consistent facial selectivity for a given tartrate, regardless of the alkene's substitution pattern. wikipedia.org The reaction can also be used for the kinetic resolution of racemic secondary 2,3-epoxyalcohols, achieving high enantiomeric excess. wikipedia.org

Multi-Component and Domino Reactions for Tetrahydroquinoline Synthesis

Multi-component reactions (MCRs) and domino (or cascade) reactions offer efficient and atom-economical pathways to complex molecules like tetrahydroquinolines from simple starting materials. nih.govnih.gov These reactions involve multiple bond-forming events in a single pot, often mimicking biosynthetic pathways and reducing the need for isolating intermediates. nih.gov

Povarov Reaction and its Mechanistic Insights in Tetrahydroquinoline Formation

The Povarov reaction is a prominent multi-component reaction used to synthesize tetrahydroquinoline derivatives. numberanalytics.comwikipedia.org It is formally a [4+2] cycloaddition between an aromatic imine and an alkene, which must be electron-rich. numberanalytics.comwikipedia.org The imine is typically generated in situ from the condensation of an aniline (B41778) and an aldehyde. wikipedia.org

The mechanism of the Povarov reaction has been a subject of study. While sometimes classified as an aza-Diels-Alder reaction, it is understood to proceed through a stepwise mechanism rather than a concerted one. wikipedia.orgrsc.org The reaction is typically catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.org This leads to the formation of a carbocation intermediate that then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroquinoline ring. wikipedia.org Theoretical studies using Density Functional Theory (DFT) have provided a more detailed understanding of the reaction mechanism, suggesting a domino process involving a Lewis acid-catalyzed aza-Diels-Alder reaction followed by a 1,3-hydrogen shift. rsc.org

Table 1: Key Features of the Povarov Reaction

| Feature | Description |

| Reaction Type | Multi-component [4+2] cycloaddition. numberanalytics.com |

| Reactants | Aniline, aldehyde, and an electron-rich alkene. wikipedia.org |

| Product | Tetrahydroquinoline derivative. numberanalytics.com |

| Catalyst | Typically a Lewis acid (e.g., boron trifluoride, scandium(III) triflate). wikipedia.org |

| Mechanism | Stepwise, involving an activated imine and electrophilic aromatic substitution. wikipedia.org |

Reduction-Reductive Amination Strategies

Domino reactions that combine reduction and reductive amination steps provide a powerful strategy for synthesizing tetrahydroquinolines. nih.gov A common approach involves the catalytic hydrogenation of a substrate containing both a nitro group and a carbonyl group in a side chain. nih.govmdpi.com

This sequence is typically initiated by the reduction of the nitro group to an aniline. nih.govmdpi.com The newly formed amine then undergoes intramolecular condensation with the side-chain carbonyl to form a cyclic imine. nih.govmdpi.com Subsequent reduction of this imine yields the final tetrahydroquinoline product. nih.govmdpi.com This method often exhibits high diastereoselectivity, with the substituents adopting a cis configuration. mdpi.com For example, using 5% Pd/C as a catalyst under hydrogenation conditions has proven effective for this transformation, yielding tetrahydroquinolines in high yields. nih.gov

Another variation involves the use of iron powder in acetic acid to reduce a nitro group, followed by an intramolecular Michael addition of the resulting aniline to an acrylate (B77674) moiety. nih.gov

Table 2: Example of a Reduction-Reductive Amination Domino Reaction

| Starting Material | Reagents and Conditions | Key Intermediates | Final Product | Yield |

| 2-Nitroarylketones/aldehydes | H₂, 5% Pd/C | Aniline, Cyclic Imine | cis-Tetrahydroquinolines | 93-98% nih.govmdpi.com |

| Substituted 2-nitroaryl acrylates | Fe, Acetic Acid | Aniline | Tetrahydroquinolones | 86-98% nih.gov |

Metal-Promoted and Metal-Catalyzed Oxidative Cyclizations

Metal-catalyzed oxidative cyclization offers another avenue for the synthesis of tetrahydroquinolines. These reactions often involve the formation of a carbon-nitrogen bond through an intramolecular process mediated by a metal catalyst.

One such approach involves the use of a ruthenium photocatalyst in combination with a cobaloxime catalyst under redox-neutral conditions. acs.org In this system, a tertiary aniline is oxidized by the photocatalyst, leading to the cyclization to form a tetrahydroquinoline. acs.org

Another example is an iron-mediated heterocyclization of aryl azides. mdpi.com The proposed mechanism involves the formation of an iron-nitrene complex, which then undergoes a C-H insertion reaction to form the tetrahydroquinoline ring. mdpi.com These methods provide a direct route to the tetrahydroquinoline core, often under mild conditions.

Cyclization Reactions and Novel Synthetic Routes

Cyclization of Aniline Derivatives

The cyclization of appropriately substituted aniline derivatives is a fundamental and widely used strategy for constructing the tetrahydroquinoline scaffold. A variety of methods have been developed that leverage different types of cyclization reactions.

One common approach is the acid-catalyzed cyclocondensation of anilines with cyclic enol ethers, such as 3,4-dihydro-2H-pyran. researchgate.net This reaction can be promoted by various Lewis acids, including aluminum chloride. researchgate.net

Intramolecular cyclization reactions mediated by reagents like N-chlorosuccinimide (NCS) have also been employed. nih.gov For instance, the NCS-mediated coupling of an indole (B1671886) derivative with an aniline can be followed by a thermal cyclization to form an indolo[2,3-b]quinoline core structure. nih.gov

Furthermore, the Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent, can be adapted to produce substituted indoles that serve as precursors for more complex polycyclic systems containing the tetrahydroquinoline motif. nih.gov This method proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization. nih.gov

Intramolecular Cyclization of N,N'-di(3-chloro-2-hydroxypropyl) derivatives

Detailed research findings on the intramolecular cyclization of N,N'-di(3-chloro-2-hydroxypropyl) derivatives specifically for the synthesis of this compound are not extensively covered in the reviewed scientific literature. While intramolecular cyclization is a common strategy for forming heterocyclic rings, this particular pathway appears to be a less documented approach. nih.govbeilstein-journals.orgibimapublishing.comresearchgate.net

N-Benzyl-3-anilinopropanamides Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines

A notable synthetic route involves the cyclization of N-benzyl-3-anilinopropanamides. In this method, substituted 3-anilinopropanamides are first converted to their N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine. It has been observed that the unprotected aniline nitrogen can hinder facile cyclization. To overcome this, the nitrogen is often protected, for instance by acetylation, prior to cyclization.

This protection step can trigger a facile ring closure. For example, when N-benzyl-3-anilinopropanamides containing a methoxy (B1213986) group are refluxed with acetic anhydride, cyclization occurs to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. This process involves the formation of an N-acylinium ion which undergoes an in-situ intramolecular cyclization.

| Starting Material | Reaction Conditions | Product | Yield |

|---|---|---|---|

| N-benzyl-3-m-anisidinopropanamide | Acetic anhydride, reflux | 7-Methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline | 69% |

| N-benzyl-3-p-anisidinopropanamide | Acetic anhydride, reflux | 6-Methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline | 28% |

Reduction and Dehydrogenation Methodologies

Reduction and dehydrogenation (and its reverse, hydrogenation) are fundamental methodologies in the synthesis and modification of the tetrahydroquinoline core.

Reduction of Quinolones and Dihydroquinolinones

The reduction of quinolones (quinolin-4-ones) and 2,3-dihydroquinolin-4-ones is a direct and widely used strategy for synthesizing 1,2,3,4-tetrahydroquinolines. nih.gov This transformation can be achieved using various reducing agents and catalytic systems. Catalytic hydrogenation is a common approach, where quinoline (B57606) derivatives are treated with hydrogen gas in the presence of a metal catalyst. nih.gov

A variety of catalysts, including those based on precious metals like palladium and platinum, as well as more accessible base metals like cobalt, have been employed. nih.govthieme-connect.com For instance, a heterogeneous cobalt catalyst generated from Co(OAc)₂·4H₂O and zinc has been shown to effectively hydrogenate quinolines to the corresponding 1,2,3,4-tetrahydroquinolines under hydrogen pressure. thieme-connect.com Similarly, gold nanoparticles supported on titanium dioxide have been used to catalyze the reduction of quinolines with hydrosilanes and ethanol. Metal-free systems using reagents like B(C₆F₅)₃ with hydrosilanes have also been developed, which proceed via a 1,4-dihydroquinoline (B1252258) intermediate. organic-chemistry.org The choice of catalyst and reaction conditions can be crucial, especially when other reducible functional groups are present in the molecule.

| Catalyst System | Hydrogen Source | Key Features |

|---|---|---|

| Co(OAc)₂·4H₂O / Zn | H₂ gas (30-40 bar) | Heterogeneous system, effective for various quinoline derivatives. thieme-connect.com |

| Au/TiO₂ | Phenyldimethylsilane / Ethanol | Solvent-free conditions at 70 °C. |

| B(C₆F₅)₃ | Hydrosilanes | Metal-free hydrogenation, proceeds via a 1,4-dihydroquinoline intermediate. organic-chemistry.org |

| 5% Pt/C | H₂ gas (4 atm) | Favors formation of tetrahydroquinoline over dihydroquinoline or quinoline byproducts. nih.gov |

Catalytic Dehydrogenation of Saturated N-Heterocycles

Catalytic dehydrogenation is a fundamental process in the chemistry of N-heterocycles, typically employed to convert saturated rings into their aromatic counterparts. rsc.orgrsc.org For example, 1,2,3,4-tetrahydroquinoline (B108954) can be dehydrogenated to quinoline using various catalysts, often under aerobic conditions. rsc.org This process is valuable for synthesizing aromatic quinolines from their saturated precursors.

However, for the synthesis of 1,2,3,4-tetrahydroquinolines, the reverse reaction—catalytic hydrogenation—is the relevant methodology. wikipedia.org The hydrogenation of the aromatic quinoline ring is one of the most direct methods to produce the tetrahydroquinoline scaffold. wikipedia.orgdicp.ac.cn This process has been extensively studied, utilizing both homogeneous and heterogeneous catalysts. thieme-connect.com Noble metal catalysts based on rhodium, iridium, ruthenium, and palladium are highly effective, as are systems based on more abundant metals like manganese, iron, and cobalt. thieme-connect.com The challenge in this area often lies in controlling selectivity, particularly in achieving partial hydrogenation to dihydroquinolines or in performing enantioselective hydrogenations to produce chiral tetrahydroquinolines. dicp.ac.cnnih.gov

Borrowing Hydrogen Methodology in Tetrahydroquinoline Synthesis

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for C-N bond formation and the synthesis of N-heterocycles, including tetrahydroquinolines. This one-pot cascade reaction typically starts from simple precursors like 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. nih.gov

The process is initiated by the catalyst "borrowing" hydrogen from an alcohol to generate a temporary carbonyl intermediate. This intermediate then reacts with an amine (e.g., the amino group of the 2-aminobenzyl alcohol) to form an imine, which subsequently undergoes intramolecular cyclization. Finally, the hydrogen initially borrowed by the catalyst is returned to reduce the cyclized intermediate, yielding the final saturated heterocycle.

A manganese(I) PN³ pincer complex has been reported to effectively catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via this methodology. nih.gov The choice of base in this system is crucial for selectivity; for instance, using a combination of KH and KOH at 120 °C favors the formation of the reduced tetrahydroquinoline product, whereas using KOtBu at a higher temperature leads to the aromatic quinoline. nih.gov

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Manganese(I) PN³ pincer complex | 2-Aminobenzyl alcohol + Secondary alcohol | 1,2,3,4-Tetrahydroquinoline | Atom-efficient, water is the only byproduct. Reaction outcome is base-dependent. nih.gov |

| Achiral iridacycle complex + Chiral phosphoric acid | 2-Aminobenzyl alcohol + Alcohol | Chiral 2-substituted tetrahydroquinolines | Cooperative catalysis for highly enantioselective synthesis. |

Pharmacological and Biological Investigations of 1,2,3,4 Tetrahydroquinolin 4 Ol Derivatives

Anticancer and Antitumor Activities

Derivatives of 1,2,3,4-tetrahydroquinoline (B108954) have demonstrated significant potential as anticancer and antitumor agents, targeting various mechanisms involved in cancer progression. gfcollege.innih.gov

Newly synthesized tetrahydroquinolinone derivatives have been shown to exert antiproliferative effects on cancer cells. nih.gov For instance, a series of 8-phenyltetrahydroquinolinone derivatives functionalized with benzyl-type moieties at position 3 were synthesized and evaluated for their cytotoxic effects. nih.gov One particular compound, 3-(1-naphthyl)methyl-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a), displayed potent cytotoxicity against human colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Further investigation into its mechanism of action revealed that compound 4a induced cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death through both intrinsic and extrinsic pathways. nih.govnih.gov

In another study, a series of novel 1,2,3,4-tetrahydroquinolines were designed and synthesized to evaluate their in vitro activity against a panel of human cancer cell lines, including NCI-H23 (lung), ACHN (renal), MDA-MB-231 (breast), PC-3 (prostate), NUGC-3 (gastric), and HCT-15 (colon). nih.gov Among the synthesized compounds, one derivative, designated as 6g, exhibited the most potent cytotoxicity against all tested cancer cell lines. nih.gov

The antiproliferative effect of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines has also been investigated. The lead compound, 3c, which features an unsubstituted phenyl ring at the 4-position, demonstrated low micromolar inhibition of various cancer cell lines. nih.gov Specifically, it showed effective activity against H460 lung carcinoma, A-431 skin carcinoma, and HT-29 colon adenocarcinoma cells, with IC₅₀ values of 4.9 ± 0.7, 2.0 ± 0.9, and 4.4 ± 1.3 μM, respectively. nih.gov

Table 1: Cytotoxic Activity of Selected 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-(1-naphthyl)methyl-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Not specified in abstract | nih.gov |

| 3-(1-naphthyl)methyl-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Not specified in abstract | nih.gov |

| Compound 3c | H460 (Lung) | 4.9 ± 0.7 | nih.gov |

| Compound 3c | A-431 (Skin) | 2.0 ± 0.9 | nih.gov |

| Compound 3c | HT-29 (Colon) | 4.4 ± 1.3 | nih.gov |

| Gefitinib-1,2,3-triazole derivative 4b | NCI-H1299 (Lung) | 4.42 ± 0.24 | mdpi.com |

| Gefitinib-1,2,3-triazole derivative 4b | A549 (Lung) | 3.94 ± 0.01 | mdpi.com |

| Gefitinib-1,2,3-triazole derivative 4b | NCI-1437 (Lung) | 1.56 ± 0.06 | mdpi.com |

| Gefitinib-1,2,3-triazole derivative 4c | NCI-H1299 (Lung) | 4.60 ± 0.18 | mdpi.com |

| Gefitinib-1,2,3-triazole derivative 4c | A549 (Lung) | 4.00 ± 0.08 | mdpi.com |

| Gefitinib-1,2,3-triazole derivative 4c | NCI-1437 (Lung) | 3.51 ± 0.05 | mdpi.com |

| 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivative 4g | HCT-116 (Colon) | 1.09 ± 0.17 | mdpi.com |

| 1,2,3-triazole linked tetrahydrocurcumin derivative 4g | A549 (Lung) | 45.16 ± 0.92 | mdpi.com |

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. connectjournals.comresearchgate.net Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. connectjournals.comresearchgate.net In this context, 1,2,3,4-tetrahydroquinoline derivatives have been explored as non-steroidal aromatase inhibitors. connectjournals.comresearchgate.net

A study involving the synthesis of various 1,2,3,4-tetrahydroquinoline derivatives and their evaluation for aromatase inhibitory activity revealed that their inhibitory profiles varied. connectjournals.comresearchgate.net One particular compound, 5c, was identified as having optimal inhibitory activity. connectjournals.comresearchgate.net Another study on trans-4-(phthalimidomethyl)- and 4-(imidazol-1-ylmethyl)-3-indolyl-tetrahydroisoquinolinones showed that at a concentration of 50 μM, the phthalimidomethylisoquinolinone trans-6b decreased aromatase enzyme activity by 40%. chemicalpapers.com

Table 2: Aromatase Inhibitory Activity of Selected Tetrahydroquinoline Derivatives

| Compound | Concentration (μM) | % Inhibition ± SD | Reference |

|---|---|---|---|

| 4a | 5.0 | 0.5 ± 1.0 | connectjournals.com |

| 4b | 5.0 | 0.3 ± 0.9 | connectjournals.com |

| 4c | 5.0 | 1.3 ± 0.7 | connectjournals.com |

| 5a | 5.0 | 16 ± 0.8 | connectjournals.com |

| 5b | 5.0 | 25 ± 1.05 | connectjournals.com |

| 5c | 5.0 | 57 ± 1.4 | connectjournals.com |

| 6a | 5.0 | 4.9 ± 3.3 | connectjournals.com |

| 6b | 5.0 | 2.0 ± 2.8 | connectjournals.com |

| 6c | 5.0 | 11.0 ± 1.5 | connectjournals.com |

| trans-6b | 50 | 40 | chemicalpapers.com |

Farnesyltransferase (FT) is a crucial enzyme in the post-translational modification of the Ras protein, which is implicated in cancer cell signaling. nih.gov Therefore, inhibitors of farnesyltransferase are considered potential anticancer agents. nih.gov Tetrahydroquinoline-based small molecule inhibitors of FT have been identified, with lead compounds demonstrating nanomolar to sub-nanomolar activity in biochemical assays. nih.gov One such inhibitor, BMS-316810 (9e), exhibited a 0.7 nM inhibitory concentration against FT and was shown to be orally active in a nude mouse tumor allograft efficacy study. nih.govresearchgate.net

Antimicrobial Properties

In addition to their anticancer potential, derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their antimicrobial activities. researchgate.net

The emergence of antibiotic-resistant bacterial strains, such as Staphylococcus aureus, has necessitated the search for new antibacterial agents. nih.gov While many studies focus on broader antimicrobial screening, some have specifically investigated the activity of tetrahydroquinoline derivatives against S. aureus. For example, some 1,4-naphthoquinone (B94277) derivatives have shown strong antibacterial activity against S. aureus, with MIC values ranging from 15.625 to 500 µmol/L. nih.gov Juglone, a natural naphthoquinone, was found to be the most potent among the tested compounds. nih.gov Another study on 1,4-naphthoquinones reported that 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) was highly effective against staphylococci, with inhibition zones of 20 mm at a concentration of 50 µg/ml. fao.org

Derivatives of 1,2,3,4-tetrahydroquinoline have also demonstrated promising antifungal properties against a range of plant pathogenic fungi. nih.govnih.govresearchgate.net A series of chalcone (B49325) derivatives containing a 1,2,3,4-tetrahydroquinoline moiety were synthesized and tested for their fungicidal effects. nih.govresearchgate.net Among them, compound H4 showed the highest inhibitory activity against Phytophthora capsici, with an EC₅₀ value of 5.2 μg/mL, which was significantly more potent than the control drugs Azoxystrobin and Fluopyram. nih.gov

In a different study, novel 1,2,3,4-tetrahydroquinoline derivatives containing a pyrimidine (B1678525) ether scaffold were designed as chitin (B13524) synthase inhibitors. nih.gov Compound 4fh from this series displayed excellent in vitro activity against Valsa mali and Sclerotinia sclerotiorum, with EC₅₀ values of 0.71 and 2.47 μg/mL, respectively. nih.gov Furthermore, pyrazole (B372694) derivatives incorporating a 1,2,3,4-tetrahydroquinoline structure have also been synthesized and evaluated for their fungicidal activities. researchgate.net Compounds 10d and 10e from this series exhibited potent inhibition of Gaeumannomyces graminis var. tritici, with 100% and 94.0% inhibition, respectively, at a concentration of 16.7 μg/mL. researchgate.net

Table 3: Antifungal Activity of Selected 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound | Fungal Strain | EC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| H4 | Phytophthora capsici | 5.2 | nih.gov |

| 4fh | Valsa mali | 0.71 | nih.gov |

| 4fh | Sclerotinia sclerotiorum | 2.47 | nih.gov |

| 10d | Gaeumannomyces graminis var. tritici | <16.7 (100% inhibition) | researchgate.net |

| 10e | Gaeumannomyces graminis var. tritici | <16.7 (94.0% inhibition) | researchgate.net |

Antiviral Activities (e.g., Anti-HIV)

Derivatives of 1,2,3,4-tetrahydroquinoline have emerged as a significant class of compounds in the search for novel antiviral agents, with a particular focus on combating the Human Immunodeficiency Virus (HIV). gfcollege.inmdpi.com Research has shown that certain synthetic 1,2,3,4-tetrahydroquinoline derivatives are being evaluated for their potential in treating HIV. nih.gov The structural framework of these compounds makes them promising candidates for the development of new anti-HIV drugs. gfcollege.in

In a broader context, the related 1,2,3,4-tetrahydropyrimidine (THPM) derivatives have also been investigated for their anti-HIV-1 activity. nih.govresearchgate.net A series of these derivatives demonstrated moderate to excellent anti-HIV activity. nih.govresearchgate.net Specifically, compounds with a benzyl (B1604629) ester at the C-5 position of the tetrahydropyrimidine (B8763341) ring were synthesized and evaluated, with some showing remarkable anti-HIV-1 activity. nih.govresearchgate.net

Furthermore, the quinoline (B57606) scaffold, a core component of 1,2,3,4-tetrahydroquinoline, has been utilized to design and synthesize molecules with anti-HIV properties. mdpi.com By fusing the pharmacophore structures of existing anti-HIV drugs, researchers have developed 2-phenylamino-4-phenoxyquinoline derivatives that show inhibitory activity against HIV-1 reverse transcriptase (RT). mdpi.com

Neuropharmacological Applications

The neuropharmacological potential of 1,2,3,4-tetrahydroquinoline derivatives is a significant area of research, with investigations into their roles as NMDA receptor antagonists, their potential in Alzheimer's disease treatment, and their anticonvulsant and antidepressant actions. nih.govnih.gov

Derivatives of 1,2,3,4-tetrahydroquinoline have been specifically designed and synthesized to act as antagonists at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This receptor is a crucial player in excitatory neurotransmission in the brain. nih.govyoutube.com The binding of antagonists to the glycine or glutamate (B1630785) sites on the NMDA receptor can modulate its activity. nih.gov

Research has focused on 2-carboxytetrahydroquinolines as potent antagonists of the glycine B site. researchgate.net One such derivative, L-689,560, is a highly potent glycine B antagonist that has been instrumental in understanding the three-dimensional requirements for antagonists at this site. researchgate.net The design of these compounds aims to create neuroprotective agents, particularly for conditions like stroke. nih.gov Enantiomerically pure tetrahydroquinoline derivatives have shown significant in vivo activity in preclinical models of stroke. nih.gov

The modulation of the NMDA receptor glycine binding site is a promising therapeutic strategy. mdpi.com Compounds that act on this site can influence NMDA receptor activity and trafficking, which is relevant for various neurological conditions. mdpi.com

The 1,2,3,4-tetrahydroquinoline scaffold is a core structure in many compounds being investigated for the treatment of Alzheimer's disease (AD). gfcollege.innih.gov AD is a progressive neurodegenerative disorder characterized by cognitive decline, the formation of amyloid-beta (Aβ) plaques, and neuroinflammation. nih.gov

One therapeutic approach involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. mdpi.com Substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates have been developed as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. google.com Additionally, 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which are related to the Alzheimer's drug tacrine, inhibit AChE and have shown activity in preclinical models of the disease. nih.gov

Another strategy targets the proteolytic processing of the amyloid precursor protein (APP). nih.gov Certain 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been shown to modulate this process, potentially reducing the production of amyloidogenic Aβ peptides. nih.gov Furthermore, some tetrahydroisoquinoline derivatives have been found to enhance lysosome biogenesis, which can aid in the clearance of Aβ aggregates. acs.orgacs.org

Hybrids of oxoisoaporphine and tetrahydroisoquinoline have also been synthesized and shown to possess multi-target activity, including the inhibition of Aβ aggregation and anti-inflammatory effects, both of which are relevant to AD pathogenesis. nih.gov

Table 1: Investigational 1,2,3,4-Tetrahydroquinoline Derivatives in Alzheimer's Disease Research

| Compound Class | Mechanism of Action | Reference |

| Substituted 1,2,3,4-tetrahydroquinolin-7-yl carbamates | Acetylcholinesterase inhibition | google.com |

| 9-Amino-1,2,3,4-tetrahydroacridin-1-ols | Acetylcholinesterase inhibition | nih.gov |

| 1,2,3,4-Tetrahydroisoquinoline derivatives | Modulation of amyloid precursor protein processing, enhancement of lysosome biogenesis | nih.govacs.orgacs.org |

| Oxoisoaporphine-tetrahydroisoquinoline hybrids | Inhibition of Aβ aggregation, anti-inflammatory effects | nih.gov |

Derivatives of 1,2,3,4-tetrahydroquinoline have also been explored for their potential as anticonvulsant and antidepressant agents. nih.gov The related compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), have demonstrated antidepressant-like effects in animal models. nih.govresearchgate.net These compounds have been shown to significantly decrease immobility time in behavioral tests, an indicator of antidepressant activity. nih.gov The mechanism of action is thought to involve the activation of noradrenaline and serotonin (B10506) systems in the brain. nih.gov Natural products are also being investigated for their antidepressant potential through various mechanisms, including interactions with serotonin and dopamine (B1211576) receptors. frontiersin.org

Anti-inflammatory and Immunomodulatory Effects

The 1,2,3,4-tetrahydroquinoline scaffold is present in compounds that exhibit anti-inflammatory and immunomodulatory properties. gfcollege.inresearchgate.net Derivatives have been synthesized and evaluated for their ability to reduce inflammation. mdpi.com For instance, certain tetrahydroquinoline derivatives have shown significant in vivo anti-inflammatory activity in preclinical models. mdpi.com One study found that a specific derivative, SF13, was able to scavenge nitric oxide, a key inflammatory mediator. mdpi.com

Hybrid molecules incorporating the 1,2,3,4-tetrahydroquinoline structure with other known anti-inflammatory agents, such as ibuprofen, have also been synthesized and evaluated. mdpi.com Furthermore, hybrids of oxoisoaporphine and tetrahydroisoquinoline have demonstrated the ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β in microglia and macrophages. nih.gov

Other Biological and Therapeutic Potentials

The versatile 1,2,3,4-tetrahydroquinoline scaffold has been incorporated into compounds with a wide range of other biological activities. gfcollege.inrsc.org These include anticancer, antimalarial, antibacterial, and antifungal properties. nih.govrsc.orgmdpi.com

Some 3,4-diaryl-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of various cancer cell lines. nih.gov Additionally, certain tetrahydroquinoline derivatives have been evaluated for their antitrypanosomal and antileishmanial activities. mdpi.com The broad spectrum of biological activity highlights the importance of the 1,2,3,4-tetrahydroquinoline core in medicinal chemistry and drug discovery. gfcollege.inrsc.org

Structure Activity Relationship Sar and Computational Studies of 1,2,3,4 Tetrahydroquinolin 4 Ol Analogs

Analysis of Substituent Effects on Biological Activity

The nature and position of substituents on the tetrahydroquinoline ring system profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.

The electronic nature of substituents on the aromatic ring of the tetrahydroquinoline core is a critical determinant of biological activity. Studies on analogous 1,2,3,4-tetrahydroquinoline (B108954) scaffolds have demonstrated that electron-withdrawing groups (EWGs) can significantly enhance potency, particularly in the context of anticancer activity.

Research into novel 1,2,3,4-tetrahydroquinoline derivatives as inhibitors of the NF-κB signaling pathway and as cytotoxic agents has provided clear evidence of this trend. For instance, the presence of a strong electron-withdrawing trifluoromethyl (-CF₃) group at various positions on a phenyl ring substituent resulted in outstanding inhibitory effects on NF-κB transcriptional activity. This was notably superior to the effects observed with electron-donating groups (EDGs) like a hydroxyl (-OH) group. iiarjournals.org This enhanced activity is also reflected in direct cytotoxicity against human cancer cell lines. Derivatives featuring -CF₃ and chloro (-Cl) groups exhibited potent, sub-micromolar cytotoxicity across multiple cell lines. iiarjournals.org

The potent activity of compounds with EWGs suggests that a reduction in electron density in the aromatic portions of the molecule may be favorable for binding to the target protein or for exerting its mechanism of action.

Table 1: Effect of Substituents on Cytotoxic Activity (GI₅₀, μM) of Selected 1,2,3,4-Tetrahydroquinoline Analogs

| Compound | Substituent Group(s) | Group Type | Activity (GI₅₀ Range, μM) | Reference |

|---|---|---|---|---|

| 6g | -CF₃ and -Cl | Electron-Withdrawing | 0.292 - 0.797 | iiarjournals.org |

| 6h | -Cl | Electron-Withdrawing | 0.307 - 0.839 | iiarjournals.org |

| 7g | -CF₃ | Electron-Withdrawing | 0.420 - 1.19 | iiarjournals.org |

| 3g | -CF₃ | Electron-Withdrawing | 1.44 | iiarjournals.org |

| Analog with -OH | -OH | Electron-Donating | Less Active | iiarjournals.org |

Stereochemical Influences on Activity

The 1,2,3,4-tetrahydroquinolin-4-ol scaffold contains at least one stereocenter at the C4 position, with additional centers arising from substitution at other positions (e.g., C2). The spatial arrangement of substituents is often a crucial factor in determining the efficacy and selectivity of a drug molecule due to the chiral nature of biological targets like enzymes and receptors.

Biological systems frequently exhibit a high degree of enantioselectivity, where one enantiomer of a chiral drug is significantly more active than the other. This has been demonstrated in close analogs of tetrahydroquinolin-4-ol. For instance, in a study on 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol, a close structural isomer, the biological activity (potentiation of norepinephrine) was found to reside exclusively in the (R)-(+)-enantiomer, while the (S)-(-)-enantiomer was inactive. The development of synthetic methods that provide enantiomerically pure compounds is therefore critical. Biocatalysis, for example, has been successfully used for the enantioselective synthesis of chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols, achieving excellent enantiomeric excess (>99% ee).

When multiple stereocenters are present, diastereomers can have distinct physical properties and three-dimensional shapes, leading to different biological activities. The relative orientation of substituents (e.g., cis vs. trans) can dramatically affect how a molecule fits into a binding pocket. Synthetic strategies have been developed to control this stereochemistry. For example, the reduction of an imine intermediate during a domino synthesis of tetrahydroquinolines was found to be highly diastereoselective, resulting in a cis relationship between substituents at the C2 and C4 positions. nih.gov Similarly, other methods have achieved excellent diastereoselectivity (>20:1 dr) for related scaffolds. nih.gov

While the synthesis of specific diastereomers of this compound derivatives has been achieved, detailed studies comparing the biological efficacy of the resulting cis and trans isomers were not prominent in the reviewed literature. However, the ability to selectively produce these isomers is the essential first step for such investigations, which are vital for comprehensive SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchmap.jp These models use molecular descriptors—numerical representations of physicochemical properties—to predict the activity of novel compounds, thereby guiding rational drug design and prioritizing synthesis efforts.

While specific QSAR models for this compound were not found in the surveyed literature, studies on the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold provide valuable insights into the descriptors that may govern activity. iiarjournals.org In a QSAR analysis of THIQ derivatives for tumor-specific cytotoxicity, descriptors related to molecular size and hydrophobicity were found to be significant. iiarjournals.org

One study investigating the tumor specificity of 38 THIQ derivatives found that the water-accessible surface area had the highest correlation with activity, as determined by both linear regression and artificial neural network analysis. researchmap.jp This suggests that the size and shape of the molecule are critical for its selective interaction with cancer cells over normal cells. The models were built using chemical descriptors obtained from quantum chemical calculations, highlighting the predictive power of these computational methods. researchmap.jp The successful application of QSAR to the tetrahydroisoquinoline core suggests that a similar approach would be highly beneficial for elucidating the SAR of this compound analogs and accelerating the discovery of new therapeutic agents.

Predictive Models for Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a key enzyme in cellular signaling pathways, and its inhibition is a target for anticancer therapies. acs.orgnih.gov Predictive models are crucial for efficiently screening and designing potent inhibitors based on the tetrahydroquinoline scaffold. nih.gov

Correlation of Physico-Chemical Descriptors with Biological Outcomes

The biological activity of tetrahydroquinoline analogs is intricately linked to their physicochemical properties. Descriptors such as lipophilicity (logP), electronic distribution, and steric factors are quantitatively correlated with biological outcomes through Quantitative Structure-Activity Relationship (QSAR) studies.

For farnesyltransferase inhibitors, while electronic properties play a role, models have emphasized that molecular shape and size are paramount. nih.gov The lipophilicity, often expressed as logP or logD, is another critical factor. It influences a compound's ability to cross cell membranes and its potential for promiscuous binding, which can lead to toxicity. wikipedia.org Computational tools are used to calculate these descriptors for novel analogs, allowing for the prediction of their potential efficacy and liabilities before undertaking complex synthesis.

Molecular Docking and Computational Simulations

Molecular docking and other computational simulations are indispensable tools for visualizing and analyzing the interactions between this compound analogs and their biological targets at an atomic level.

Ligand-Receptor Interactions and Binding Site Analysis

Molecular docking studies have provided detailed maps of the binding interactions between tetrahydroquinoline-based inhibitors and the farnesyltransferase active site. The FTase active site features several key regions that are crucial for inhibitor binding. mdpi.com A critical feature for many inhibitors is a group capable of binding to the zinc ion (Zn²⁺) present in the active site. mdpi.com

Key amino acid residues within the FTase active site that interact with these inhibitors have been identified through receptor-ligand pharmacophore generation protocols. mdpi.com These interactions are predominantly hydrophobic and aromatic, with specific residues playing a vital role.

| Interaction Type | Key Amino Acid Residues | Reference |

| Hydrophobic Interaction | Leu96, Trp106 | mdpi.com |

| Aromatic Interaction | Tyr361, Tyr166 | mdpi.com |

| Hydrogen Bond Donor | Arg202, Tyr93 | mdpi.com |

| Zinc Binding | Essential for many inhibitors | mdpi.com |

Docking studies on various 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives have further illustrated these interactions, showing strong binding energies with specific amino acids in inflammatory and cancer-related proteins. researchgate.net For instance, certain derivatives form multiple hydrogen bonds with residues like Arg210 and His107, contributing to their high binding affinity. researchgate.net

Table of Docking Results for Tetrahydroquinoline Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acids | Reference |

|---|---|---|---|---|

| 4c | Inflammatory Protein | -16.0728 | Arg210, His107, Ala197, Thr198, Arg195 | researchgate.net |

| 4f | Inflammatory Protein | -56.5169 | Arg210, His107, Ala197, Thr198, Arg195 | researchgate.net |

| 4b | Cancer Protein | -8.99845 | Not specified | researchgate.net |

| 4a | Retinoic Acid Protein | -47.423 | Asn1185, Arg1309 (7 H-bonds) | researchgate.net |

| 4g | Microbial Protein | -32.9844 | Arg155, Gln124, Leu122 (5 H-bonds) | researchgate.net |

Conformational Restriction and Bioisosteric Replacement Strategies

Medicinal chemists employ strategies like conformational restriction and bioisosteric replacement to optimize the pharmacological profile of lead compounds. organicreactions.orgrsc.org Bioisosterism involves substituting one atom or group with another that has similar physical or chemical properties, aiming to enhance potency, selectivity, or metabolic stability. rsc.org

Conformational Restriction: This strategy involves modifying a flexible molecule to lock it into a specific, biologically active conformation. For tetrahydroquinoline analogs, this could involve introducing additional rings or bulky groups to reduce rotational freedom. organicreactions.org This can lead to higher binding affinity by reducing the entropic penalty of binding to a receptor.

Bioisosteric Replacement: This is a widely used tactic in drug design. rsc.org

Classical Bioisosteres: These include simple replacements like fluorine for a hydrogen atom or a hydroxyl group for an amine group. wikipedia.org

Non-Classical Bioisosteres: These are structurally distinct but have similar biological effects. A prominent example is the replacement of a carboxylic acid group with a tetrazole ring to improve metabolic stability and oral bioavailability. rsc.org In the context of tetrahydroquinolines, a phenolic hydroxyl group might be replaced with an arylsulfonamide unit to modulate binding or pharmacokinetic properties. organicreactions.org These strategies have been applied to tetrahydroisoquinoline derivatives to enhance potency and selectivity for targets like P-glycoprotein. thieme-connect.de

Mechanistic Insights from Computational Analysis of Reactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the mechanisms of chemical reactions used to synthesize tetrahydroquinoline derivatives. thieme-connect.denih.gov One of the most common methods for synthesizing the tetrahydroquinoline core is the Povarov reaction, a type of aza-Diels-Alder reaction. thieme-connect.deresearchgate.net

Computational studies on the Povarov reaction have helped to elucidate its mechanism. For example, DFT analysis has shown that the acid-catalyzed reaction proceeds through a highly reactive cationic intermediate that binds tightly to the catalyst via multiple hydrogen bonds. thieme-connect.de The subsequent cycloaddition step is often a concerted, though highly asynchronous, [4+2] cycloaddition. thieme-connect.de These theoretical calculations, which can predict energy barriers and the stability of intermediates and transition states, complement experimental findings. researchgate.net They help chemists understand stereoselectivity and regioselectivity, enabling the optimization of reaction conditions to improve yields and produce specific isomers. nih.govthieme-connect.de

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrahydroquinolin 4 Ol

Development of Novel Synthetic Methodologies with Enhanced Selectivity and Sustainability

Future synthetic efforts will concentrate on overcoming the limitations of traditional methods, which can be harsh and lack selectivity. researchgate.net The focus is shifting towards green, efficient, and highly selective processes, with a strong emphasis on enzymatic and asymmetric catalysis to produce enantiomerically pure compounds.

Biocatalysis, using enzymes like lipases, has emerged as a powerful tool. For instance, Novozyme 435 lipase (B570770) has been effectively used for the enantioselective kinetic resolution of racemic N-protected 1,2,3,4-tetrahydroquinolin-4-ol. mdpi.com This method provides both the chiral alcohol and its acylated derivative with high enantiomeric excess (ee). researchgate.netmdpi.com Similarly, whole-cell biocatalysts, such as Pseudomonas plecoglossicida, have demonstrated the ability to produce (R)-1,2,3,4-tetrahydroquinolin-4-ol with high yield and enantioselectivity through site-selective oxidation. rsc.org

Asymmetric transfer hydrogenation (ATH) is another key area of development. Ruthenium(II)-based catalysts have been successfully employed for the dynamic kinetic resolution (DKR) of fluorinated dihydroquinolin-4-ones, yielding enantioenriched cis-3-fluoro-1,2,3,4-tetrahydroquinolin-4-ol derivatives with excellent diastereoselectivity and enantioselectivity. nih.govmdpi.com These advanced catalytic systems are often bifunctional, with different components of the catalyst cooperating to activate the substrate and control stereochemistry. researchgate.net

Future research will likely explore:

Novel Biocatalysts: Screening for and engineering new enzymes with enhanced stability, broader substrate scope, and higher selectivity.

Advanced Catalytic Systems: Designing more efficient and reusable homogeneous and heterogeneous catalysts for asymmetric synthesis. researchgate.net

Flow Chemistry: Implementing continuous-flow procedures to improve safety, efficiency, and scalability of key synthetic steps, potentially replacing traditional batch processes that require large amounts of hazardous reagents like concentrated sulfuric acid. unive.it

Table 1: Selected Modern Synthetic Approaches to this compound Derivatives

| Method | Catalyst/System | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Novozyme 435 Lipase | Racemic N-protected 1,2,3,4-tetrahydroquinolin-4-ols | High yield and enantiomeric excess (ee); sustainable. | mdpi.com, researchgate.net |

| Whole-Cell Biocatalysis | Pseudomonas plecoglossicida | 1,2,3,4-Tetrahydroquinoline (B108954) | 82% yield of (R)-1,2,3,4-tetrahydroquinolin-4-ol with 99% ee. | rsc.org |

| Asymmetric Transfer Hydrogenation (ATH/DKR) | Ru(II)-Catalyst | tert-Butyl 3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | Yields cis-fluorohydrin in 96% yield, 97:3 dr, and >99% ee. | nih.gov, mdpi.com |

| Friedel-Crafts-type Reaction | Boron trifluoride etherate | 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-ol | Synthesis of 2,4-diaryl-tetrahydroquinolines by reaction with various nucleophiles. | datapdf.com |

Exploration of New Biological Targets and Disease Indications for Derivatives

Derivatives of this compound are already recognized for their potential in treating a range of diseases. The chiral nature of the core is crucial for its application in medicinal chemistry. researchgate.netmdpi.com Known applications include NMDA glycine (B1666218) site antagonists for smoking cessation and selective androgen receptor modulators (SARMs) for osteoporosis. researchgate.netmdpi.comresearchgate.net

Emerging research is uncovering new therapeutic possibilities:

Anticancer Agents: Certain heterocyclic-fused pyrimidine (B1678525) derivatives incorporating the this compound moiety act as potent tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. nih.gov This mechanism is valuable for developing vascular disrupting agents (VDAs) that can selectively shut down tumor blood flow. nih.gov

Antiviral Compounds: The scaffold is being investigated for the development of inhibitors against viral proteases. Specifically, derivatives have been designed as inhibitors of the coronavirus 3-chymotrypsin-like protease (3CLpro), a critical enzyme for viral replication, showing potential for treating infections like COVID-19. googleapis.com

Neurodegenerative and Inflammatory Diseases: The tetrahydroquinoline framework is a common feature in molecules targeting neuronal nitric oxide synthase (nNOS), which has therapeutic potential. datapdf.com Additionally, related compounds are being explored for the treatment of inflammatory diseases and other medical disorders. google.com

Future work will involve screening libraries of this compound derivatives against a wider array of biological targets to identify new lead compounds for various diseases.

Advanced Computational Studies for Rational Drug Design and Optimization

Computational chemistry is becoming indispensable for accelerating the drug discovery process. For the this compound scaffold, rational drug design and computational studies are key to optimizing lead compounds and understanding their mechanisms of action.

High-resolution crystal structures of derivatives bound to their targets, such as tubulin, provide crucial insights into molecular interactions. nih.gov This structural information allows for the targeted design of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Future computational efforts will likely focus on:

Structure-Based Design: Using crystal structures and homology models of biological targets to design novel derivatives with enhanced binding affinity and specificity.

Pharmacophore Modeling: Identifying the key structural features of the this compound scaffold responsible for its biological activity to guide the synthesis of new compounds.

In Silico Screening: Virtually screening large libraries of potential derivatives against various targets to prioritize candidates for synthesis and biological testing.

Predictive Modeling: Using computational tools to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of new compounds, reducing late-stage failures in drug development.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery. These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. In the context of this compound, AI and ML can be integrated into several stages of the research and development pipeline.

Bioinformatics tools are already being used to create smaller, more intelligent libraries of enzyme mutants for biocatalysis, reducing the need for extensive screening. mdpi.com This approach can be expanded using ML models to predict the most promising modifications to the this compound scaffold for a desired biological activity.

Future applications include:

Generative Models: Using AI to design entirely new molecules based on the this compound framework that are optimized for specific biological targets.

Predictive Analytics: Developing ML models to predict the biological activity, synthetic accessibility, and potential off-target effects of novel derivatives.

Automated Synthesis Planning: Employing AI to devise the most efficient and sustainable synthetic routes for target compounds.

Scale-Up and Industrial Applications of Key Synthetic Processes

For any promising compound, the ability to transition from laboratory-scale synthesis to large-scale industrial production is critical. Research has already demonstrated the scalability of some modern synthetic methods for this compound derivatives.

For example, the lipase-mediated kinetic resolution has been successfully performed on a 10-gram scale, yielding products with high yields and ee values. researchgate.net Similarly, the asymmetric transfer hydrogenation of a fluorinated precursor has been conducted at the gram scale with excellent results. nih.govmdpi.com The development of continuous-flow systems is particularly promising for industrial applications, as they can offer better control, higher throughput, and improved safety compared to traditional batch reactors. unive.it

Future work will need to address:

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, catalyst loading) for large-scale reactors to maximize yield and purity while minimizing cost and environmental impact.

Catalyst Recovery and Reuse: Developing robust methods for recycling expensive and often toxic catalysts used in asymmetric synthesis.

Downstream Processing: Designing efficient and scalable methods for the purification and isolation of the final product.

The successful scale-up of a synthesis for a glycine antagonist, which involved an intramolecular Heck reaction, highlights the industrial feasibility of producing complex molecules derived from related quinoline (B57606) structures. researchgate.net

Q & A

Q. How to reconcile discrepancies in biological activity between enantiomers?

- Analysis : (S)- and (R)-enantiomers () may target different receptors. Resolve via:

- Enantioselective assays (e.g., chiral NOS isoforms).

- Pharmacokinetic profiling (e.g., plasma protein binding differences).

- X-ray crystallography of ligand-enzyme complexes .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。